![molecular formula C21H16N2O B12885743 4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline CAS No. 83959-67-5](/img/structure/B12885743.png)
4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is a heterocyclic compound that features an oxazole ring fused with a biphenyl structure and an aniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes under basic conditions . This method allows for the efficient formation of the oxazole ring.
Another approach involves the palladium-catalyzed direct arylation of oxazoles with aryl halides. This method provides high regioselectivity and can be performed under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the Van Leusen oxazole synthesis. This allows for better control over reaction conditions and improved yields. Additionally, the use of palladium-catalyzed reactions in industrial settings can be optimized for large-scale production by employing high-throughput screening of catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aniline group.
Wissenschaftliche Forschungsanwendungen
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The biphenyl structure provides rigidity and enhances the compound’s ability to interact with hydrophobic pockets in proteins. The aniline group can undergo protonation and deprotonation, affecting the compound’s overall charge and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Oxazol-2-yl)aniline: Lacks the biphenyl group, resulting in different physical and chemical properties.
4-(Benzo[d]oxazol-2-yl)aniline:
2-Phenyl-4,5-dihydro-1,3-oxazole: Similar oxazole structure but lacks the aniline group, affecting its reactivity and applications.
Uniqueness
4-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline is unique due to its combination of an oxazole ring, biphenyl structure, and aniline group. This unique combination imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
83959-67-5 |
|---|---|
Molekularformel |
C21H16N2O |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
4-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline |
InChI |
InChI=1S/C21H16N2O/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H,22H2 |
InChI-Schlüssel |
VNGKVRSNBRHJAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


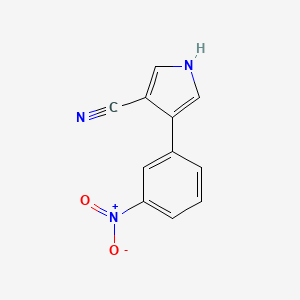


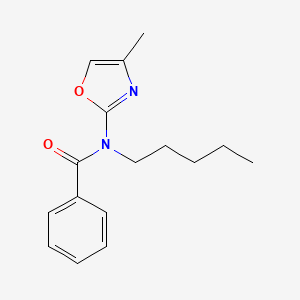
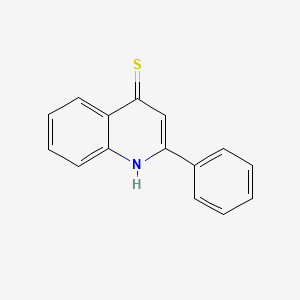
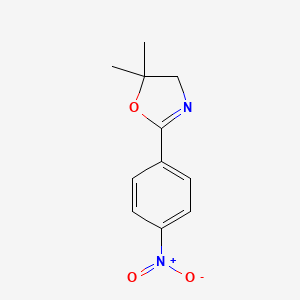
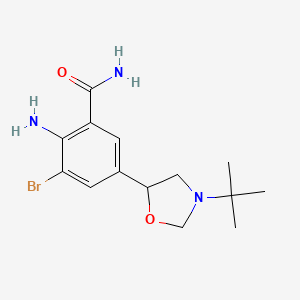
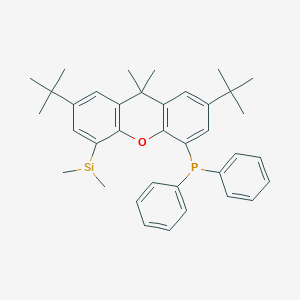




![[3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12885762.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)
